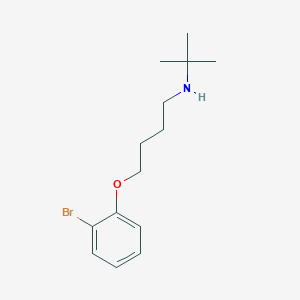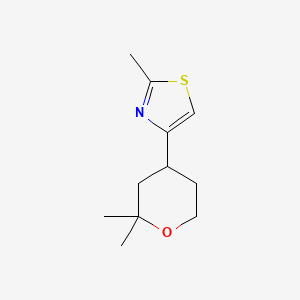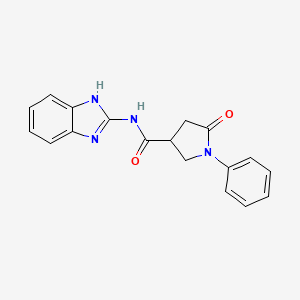![molecular formula C22H23NO8 B4898691 dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)
dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate, also known as TMAI, is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. TMAI is a derivative of isophthalic acid and contains a trimethoxyphenylacryloyl group, which is known to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, and to inhibit the growth of cancer cells. dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has also been shown to have antioxidant properties, which may help to protect cells from damage.
Advantages and Limitations for Lab Experiments
Dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-inflammatory and anti-cancer properties. However, dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate. One area of interest is the development of new drugs based on dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate that have improved solubility and reduced toxicity. Another area of interest is the study of the mechanism of action of dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the efficacy of dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate in human clinical trials.
Synthesis Methods
Dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate can be synthesized using a variety of methods, including the reaction of isophthalic acid with trimethoxyphenylacrylic acid and dimethylamine in the presence of a catalyst. Another method involves the reaction of isophthalic acid with trimethoxyphenylacetic acid and dimethylamine in the presence of a coupling reagent.
Scientific Research Applications
Dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has been studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
dimethyl 5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO8/c1-27-17-8-13(9-18(28-2)20(17)29-3)6-7-19(24)23-16-11-14(21(25)30-4)10-15(12-16)22(26)31-5/h6-12H,1-5H3,(H,23,24)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMQSRYYTCBAKB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 5-{[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]pyridine](/img/structure/B4898612.png)
![1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4898622.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4898636.png)
![2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B4898655.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-yl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4898658.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4898666.png)
![1-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B4898673.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4898679.png)

![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4898697.png)

![4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B4898705.png)
